Cas no 1803706-64-0 (3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride)

3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride
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- インチ: 1S/C7H3BrClF2NO/c8-3-1-2-4(7(10)11)12-5(3)6(9)13/h1-2,7H
- ほほえんだ: BrC1C=CC(C(F)F)=NC=1C(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 30
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076149-500mg |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1803706-64-0 | 97% | 500mg |
$823.15 | 2022-04-02 | |
Alichem | A029076149-1g |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1803706-64-0 | 97% | 1g |
$1,504.90 | 2022-04-02 | |
Alichem | A029076149-250mg |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1803706-64-0 | 97% | 250mg |
$489.60 | 2022-04-02 |
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chlorideに関する追加情報
Introduction to 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1803706-64-0) and Its Applications in Modern Chemical Biology
3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride, identified by the chemical abstracts service number 1803706-64-0, is a specialized intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and roles in drug development. The structural features of 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride, particularly the presence of a bromo substituent and a difluoromethyl group, make it a valuable building block for synthesizing complex molecules with potential therapeutic applications.
The bromo and difluoromethyl functional groups in this compound contribute to its reactivity and versatility in synthetic chemistry. The bromo group serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing carbon-carbon bonds in drug molecules. On the other hand, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a preferred moiety in medicinal chemistry. These attributes have positioned 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride as a key intermediate in the development of novel bioactive compounds.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The pyridine scaffold, including derivatives like 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride, has been extensively explored for its ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated the utility of this compound in designing inhibitors for kinases and other enzymes involved in cancer metabolism. The difluoromethyl group, in particular, has been shown to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and reducing susceptibility to metabolic degradation.
Moreover, the carboxylic acid chloride functionality in 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride allows for facile introduction of amide or ester linkages, which are critical for drug molecule design. This reactivity has been leveraged in the synthesis of peptidomimetics and protease inhibitors, where precise control over molecular architecture is essential for achieving high affinity and selectivity. The compound's ability to undergo nucleophilic substitution reactions makes it an invaluable tool for constructing complex heterocyclic frameworks, which are prevalent in many biologically active molecules.
Recent advancements in computational chemistry have further highlighted the potential of 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride as a lead compound. Molecular modeling studies have revealed that modifications around the pyridine core can fine-tune binding interactions with biological targets. For example, computational screening has identified derivatives of this compound that exhibit potent activity against bacterial enzymes resistant to existing antibiotics. This underscores the importance of structural diversity in drug discovery and the role of intermediates like 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride in generating novel therapeutic agents.
The pharmaceutical industry has also recognized the significance of pyridine derivatives in developing treatments for neurological disorders. Research has shown that certain pyridine-based compounds can modulate neurotransmitter receptors and ion channels, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility of 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride allows chemists to explore diverse analogs with tailored pharmacological profiles. This adaptability has made it a preferred choice for medicinal chemists seeking to optimize lead compounds through structure-based drug design.
In conclusion, 3-Bromo-6-(difluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1803706-64-0) represents a promising intermediate with broad applications in chemical biology and pharmaceutical research. Its unique structural features, including the bromo substituent and difluoromethyl group, contribute to its reactivity and utility in synthetic chemistry. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will remain indispensable tools for designing innovative drug candidates. The ongoing exploration of its derivatives underscores its importance as a cornerstone molecule in modern drug discovery efforts.
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